molecular formula C10H13BO5 B1417881 (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid CAS No. 957062-63-4

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid

Cat. No.: B1417881
CAS No.: 957062-63-4
M. Wt: 224.02 g/mol
InChI Key: KJVPNIFNXDECMJ-UHFFFAOYSA-N
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Description

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C10H13BO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to prevent any side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form phenylboronic acid derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted phenylboronic acid derivatives .

Scientific Research Applications

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of sensors for detecting carbohydrates and other biomolecules.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with hydroxyl groups on biomolecules, leading to the formation of stable boronate esters .

Comparison with Similar Compounds

Similar Compounds

    (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid: Similar in structure but with a different substitution pattern on the phenyl ring.

    3-(2-Ethoxycarbonylethyl)phenylboronic acid: Contains an additional carbonyl group, making it more reactive in certain conditions.

Uniqueness

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic acid derivatives. This uniqueness makes it particularly valuable in applications requiring selective binding and reactivity .

Biological Activity

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C11H13B O5
  • CAS Number: 957062-63-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Biological Activity Overview

  • Anticancer Activity
    • Studies have shown that phenylboronic acids can induce apoptosis in cancer cells. For instance, derivatives have been tested for antiproliferative effects in various cancer cell lines, demonstrating significant cytotoxicity through mechanisms such as cell cycle arrest and caspase activation .
    • A structure-activity relationship analysis indicated that modifications in the boronic acid group can enhance the anticancer properties of these compounds, suggesting that this compound may exhibit similar effects .
  • Antimicrobial Activity
    • Preliminary investigations into the antimicrobial properties of related boronic acids have shown moderate activity against bacterial strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values suggest potential for development as antibacterial agents .
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
  • Enzyme Inhibition
    • Compounds containing boronic acids have been demonstrated to inhibit enzymes like urease, which is crucial for nitrogen metabolism in some pathogens. This inhibition can lead to reduced virulence and survival of these microorganisms.

Case Studies

  • Anticancer Efficacy
    • In vitro studies conducted on ovarian cancer cell lines revealed that this compound could induce significant apoptosis characterized by increased caspase-3 activity and morphological changes indicative of mitotic catastrophe .
  • Antimicrobial Testing
    • A study assessing the antimicrobial properties of phenylboronic acids found that certain derivatives exhibited lower MIC values against Bacillus cereus compared to established antibiotics, indicating their potential as alternative therapeutic agents .

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectReference
AnticancerA2780 Ovarian CancerApoptosis Induction
AntimicrobialE. coliModerate Activity
Enzyme InhibitionUreaseInhibition

Properties

IUPAC Name

[3-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6,13-14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVPNIFNXDECMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656995
Record name [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-63-4
Record name 1-Ethyl 2-(3-boronophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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